molecular formula C16H14N2O2 B13929548 N-(3-cyanophenyl)-4-ethoxybenzamide CAS No. 875052-90-7

N-(3-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B13929548
CAS No.: 875052-90-7
M. Wt: 266.29 g/mol
InChI Key: DZKCFBLYRZOXAY-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 3-cyanophenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(3-cyanophenyl)-4-ethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of histone deacetylases, leading to changes in gene expression and cellular functions. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(3-cyanophenyl)propanamide
  • N-(3-cyanophenyl)-2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide

Comparison: N-(3-cyanophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability. The specific substitution pattern on the benzamide core can also affect its binding affinity to molecular targets, making it distinct in its applications and effects.

Properties

CAS No.

875052-90-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-8-6-13(7-9-15)16(19)18-14-5-3-4-12(10-14)11-17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

DZKCFBLYRZOXAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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